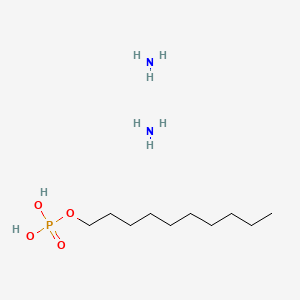
3-propil-1H-pirazol
Descripción general
Descripción
3-Propyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The 3-propyl derivative features a propyl group attached to the third carbon atom of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Aplicaciones Científicas De Investigación
3-Propyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-propyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For instance, the reaction of propylhydrazine with acetylacetone under reflux conditions yields 3-propyl-1H-pyrazole .
Industrial Production Methods: Industrial production of pyrazoles often employs multicomponent reactions (MCRs) due to their efficiency and high yield. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions, are also gaining popularity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3-Propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can yield dihydropyrazoles.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the nitrogen atoms or carbon atoms of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for halogenation reactions.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyrazoles.
Substitution: Halogenated pyrazoles, alkylated pyrazoles.
Mecanismo De Acción
The mechanism of action of 3-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The compound can also interact with DNA or proteins, affecting cellular processes and pathways .
Comparación Con Compuestos Similares
1H-pyrazole: The parent compound without any substituents.
3,5-dimethyl-1H-pyrazole: A derivative with methyl groups at positions 3 and 5.
3-phenyl-1H-pyrazole: A derivative with a phenyl group at position 3.
Uniqueness: 3-Propyl-1H-pyrazole is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propiedades
IUPAC Name |
5-propyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-2-3-6-4-5-7-8-6/h4-5H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNRQCHCKIIYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222657 | |
| Record name | Pyrazole, 3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7231-31-4 | |
| Record name | 3-Propyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7231-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 3-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007231314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-propyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 3-propyl-1H-pyrazole derivatives?
A1: A common starting material for synthesizing various 3-propyl-1H-pyrazole derivatives is 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [, , , ] This compound can be brominated selectively at the 4-position, leading to a versatile intermediate for further derivatization. [] For instance, it can be converted to 1-methyl-3-propyl-1H-pyrazole-5-carboxamide, which serves as a precursor for synthesizing pyrazolo[4,3-d]pyrimidines via reactions with aroyl amides under microwave irradiation or conventional heating. []
Q2: Are there alternative methods to synthesize pyrazolo[4,3-d]pyrimidines from 3-propyl-1H-pyrazole precursors?
A2: Yes, researchers have explored greener approaches using Amberlite IR-120H resin as a catalyst for the synthesis of pyrazolo[4,3-d]pyrimidin-7(4H)-ones. This method involves cyclic condensation reactions of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with various aromatic and heterocyclic aldehydes. []
Q3: What are the advantages of using microwave irradiation in these syntheses?
A3: Microwave irradiation offers significant advantages over conventional heating methods. It can drastically reduce reaction times while achieving excellent yields, as demonstrated in the synthesis of pyrimidinones from 1H-pyrazole-5-carboxamides. [] Additionally, microwave-assisted synthesis has been employed in solid-phase synthesis of sildenafil analogs containing the 1-methyl-3-propyl-1H-pyrazole moiety. []
Q4: What are the potential applications of 3-propyl-1H-pyrazole derivatives?
A4: Research on 3-propyl-1H-pyrazole derivatives has explored their potential in various fields:
- Antimicrobial, antifungal, and anthelmintic agents: 3H-1,5-benzodiazepines derived from 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide have shown promising activity against various microbes, fungi, and parasites. []
- Antitubercular agents: Polynuclear fused N-heteroarenes incorporating the 1-methyl-3-propyl-1H-pyrazole scaffold have been synthesized and evaluated for their antitubercular activity in silico and in vitro. []
- Tyrosinase inhibitors: Solid-support microwave irradiation has facilitated the synthesis of sildenafil analogs with potential tyrosinase inhibitory properties. []
Q5: How do structural modifications of 3-propyl-1H-pyrazole influence its biological activity?
A5: The structure-activity relationship (SAR) studies are crucial in understanding how different substituents on the pyrazole ring affect biological activity. For example, introducing specific substituents on the 3H-1,5-benzodiazepine core derived from 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can enhance its antimicrobial potency. []
Q6: Are there any studies focusing on the crystal structure of 3-propyl-1H-pyrazole derivatives?
A6: Yes, the crystal structure of 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been elucidated, providing insights into its molecular conformation and potential intermolecular interactions. []
Q7: What is the significance of studying the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid?
A7: Nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is a crucial step in synthesizing certain pharmaceutical intermediates, particularly in the context of continuous flow chemistry using microreactors. This approach offers enhanced safety and control over highly energetic reactions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1329989.png)







![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)

